molecular formula C18H29N3O2 B12726163 N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N'-phenylurea CAS No. 86398-69-8

N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N'-phenylurea

Cat. No.: B12726163
CAS No.: 86398-69-8
M. Wt: 319.4 g/mol
InChI Key: FJPPTPWPFGTZNA-UHFFFAOYSA-N
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Description

N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylurea is a synthetic organic compound It is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylurea typically involves multiple steps. One common method includes the reaction of 2-methylpropyl bromide with pyrrolidine to form 2-(1-pyrrolidinyl)-2-methylpropane. This intermediate is then reacted with phenyl isocyanate to yield the final product, N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylurea. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylcarbamate
  • N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea
  • N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylguanidine

Uniqueness

N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

86398-69-8

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

1-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-3-phenylurea

InChI

InChI=1S/C18H29N3O2/c1-15(2)13-23-14-17(21-10-6-7-11-21)12-19-18(22)20-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3,(H2,19,20,22)

InChI Key

FJPPTPWPFGTZNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CNC(=O)NC1=CC=CC=C1)N2CCCC2

Origin of Product

United States

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